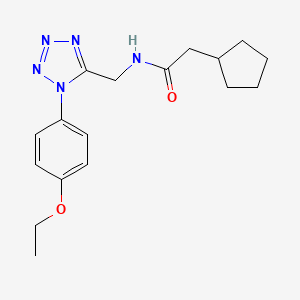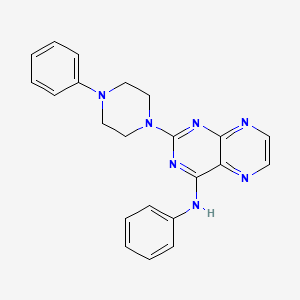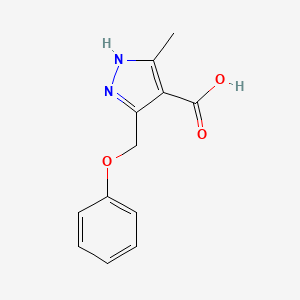![molecular formula C19H19N5O5 B2553692 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 2034453-21-7](/img/structure/B2553692.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a pyrazolo[3,4-b]pyridine-4-carboxamide derivative.
- It contains a benzodioxole ring and a urea moiety.
Synthesis Analysis
- Detailed synthetic pathways are not readily available in the search results.
Molecular Structure Analysis
- The molecular formula is C29H24N4O3 .
- It has a monoisotopic mass of 476.184845 Da .
- The compound has 7 hydrogen bond acceptors , 1 hydrogen bond donor , and 5 freely rotating bonds .
Chemical Reactions Analysis
- Specific chemical reactions are not provided in the search results.
Physical And Chemical Properties Analysis
- Density : 1.3±0.1 g/cm³
- Boiling Point : 673.7±55.0 °C at 760 mmHg
- Flash Point : 361.2±31.5 °C
- Polar Surface Area : 78 Ų
- LogP (octanol-water partition coefficient) : 6.19
Aplicaciones Científicas De Investigación
Antioxidant Activity
The synthesis of compounds related to the chemical structure involved the formation of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its subsequent reactions, which eventually led to the formation of Schiff bases. These compounds were evaluated for their antioxidant activities, showing the potential of derivatives of the chemical structure in antioxidant applications (George et al., 2010).
Chemical Reactivity in Solvents
A study explored the reaction rates and the effects of substituents on the rearrangement of (Z)-arylhydrazones into the corresponding ureas in various solvents. This provided insights into the chemical reactivity of similar compounds in different solvent environments, highlighting the versatility and potential applications of these chemical structures in various chemical processes (D’Anna et al., 2011).
Cytotoxicity and Anticancer Potential
Research involving the synthesis of ursane and lupane type hybrids, similar to the structure , demonstrated cytotoxic activity towards various cancer cell lines. These findings suggest the potential of the chemical structure and its derivatives in the development of anticancer therapies (Popov et al., 2020).
Antidiabetic Screening
Compounds structurally similar to the chemical were synthesized and evaluated for in vitro antidiabetic activity. The findings suggest the potential application of these compounds in the treatment or management of diabetes (Lalpara et al., 2021).
Safety And Hazards
- Safety information is not available in the search results.
Direcciones Futuras
- Further research is needed to explore its biological activity, potential applications, and safety profile.
Please note that the information provided here is based on available data, and further investigation is recommended for a more detailed analysis. If you have any specific questions or need additional details, feel free to ask! 😊
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-2-26-16-6-4-13(9-20-16)18-23-17(29-24-18)10-22-19(25)21-8-12-3-5-14-15(7-12)28-11-27-14/h3-7,9H,2,8,10-11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNGHJVCVZWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

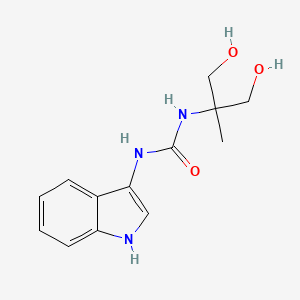
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
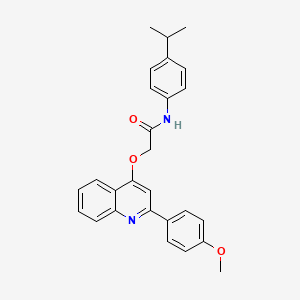
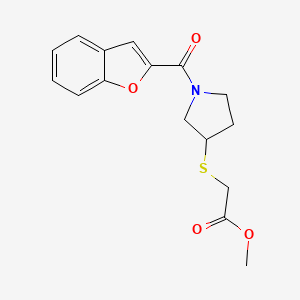
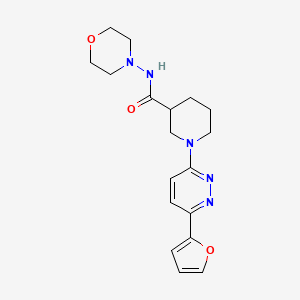
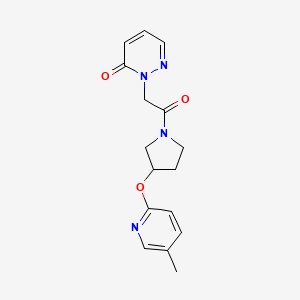
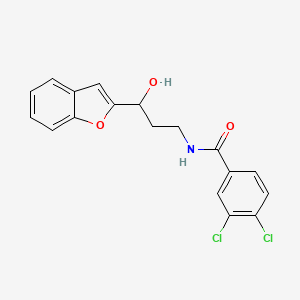
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)
